1-{[2-(3,5-Dimethylphenoxy)-5-nitrophenyl]sulfonyl}piperazine hydrochloride
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Overview
Description
1-{[2-(3,5-Dimethylphenoxy)-5-nitrophenyl]sulfonyl}piperazine hydrochloride is a complex organic compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of a piperazine ring substituted with a sulfonyl group and a nitrophenyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(3,5-Dimethylphenoxy)-5-nitrophenyl]sulfonyl}piperazine hydrochloride typically involves multiple steps. One common method includes the reaction of 3,5-dimethylphenol with 2-chloro-5-nitrobenzenesulfonyl chloride to form an intermediate compound. This intermediate is then reacted with piperazine in the presence of a base to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-{[2-(3,5-Dimethylphenoxy)-5-nitrophenyl]sulfonyl}piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can lead to various sulfonamide derivatives .
Scientific Research Applications
1-{[2-(3,5-Dimethylphenoxy)-5-nitrophenyl]sulfonyl}piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[2-(3,5-Dimethylphenoxy)-5-nitrophenyl]sulfonyl}piperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-{[2-(3,5-Dimethylphenoxy)-5-nitrophenyl]sulfonyl}piperazine
- 1-{[2-(3,5-Dimethylphenoxy)-5-nitrophenyl]sulfonyl}piperazine citrate
- 1-{[2-(3,5-Dimethylphenoxy)-5-nitrophenyl]sulfonyl}piperazine phosphate
Uniqueness
1-{[2-(3,5-Dimethylphenoxy)-5-nitrophenyl]sulfonyl}piperazine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C18H22ClN3O5S |
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Molecular Weight |
427.9 g/mol |
IUPAC Name |
1-[2-(3,5-dimethylphenoxy)-5-nitrophenyl]sulfonylpiperazine;hydrochloride |
InChI |
InChI=1S/C18H21N3O5S.ClH/c1-13-9-14(2)11-16(10-13)26-17-4-3-15(21(22)23)12-18(17)27(24,25)20-7-5-19-6-8-20;/h3-4,9-12,19H,5-8H2,1-2H3;1H |
InChI Key |
XOKJNFLLBYWGBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)N3CCNCC3)C.Cl |
Origin of Product |
United States |
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